molecular formula C11H14N2O4 B2651665 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid CAS No. 1096835-51-6

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2651665
CAS No.: 1096835-51-6
M. Wt: 238.243
InChI Key: HJTSGYSOZKXASX-UHFFFAOYSA-N
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Description

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is a benzoic acid derivative featuring an amino group at the 4-position and a dimethylcarbamoyl-substituted methoxy group at the 3-position.

Properties

IUPAC Name

4-amino-3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-13(2)10(14)6-17-9-5-7(11(15)16)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTSGYSOZKXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural versatility allows it to undergo multiple chemical transformations, making it a valuable building block in the development of novel therapeutic agents. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, are commonly utilized in drug formulations due to their biological activity and ability to inhibit certain enzymes involved in bacterial growth .

2. Antitubercular Activity:
Recent studies have highlighted the compound's potential as an inhibitor of the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that compounds derived from this compound exhibited significant antitubercular activity, suggesting its role in combating tuberculosis .

3. Antimicrobial Properties:
The compound has shown promise in antibacterial and antimycobacterial applications. Research indicates that derivatives can effectively inhibit the growth of various strains of bacteria and mycobacteria, making them potential candidates for treating infections resistant to conventional antibiotics .

Material Science Applications

1. High-Performance Polymers:
The unique structure of this compound allows it to be utilized in the synthesis of polybenzoxazole (PBO), a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The amino and carboxylic acid groups facilitate polymerization processes, enabling the creation of materials suitable for demanding applications such as aerospace and electronics .

2. Synthesis of Peptidomimetics:
This compound can act as a scaffold for the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides. Such compounds are valuable in drug design due to their ability to interact with biological targets while offering improved stability compared to natural peptides .

Mechanism of Action

The mechanism of action of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The amino and dimethylcarbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The dimethylcarbamoyl methoxy group distinguishes this compound from simpler analogs. Key comparisons include:

  • This simplification may lower molecular weight and alter solubility but could decrease receptor affinity compared to the carbamoyl-containing analog .
  • Triazine-Linked Benzoic Acids (): Compounds like 4i (C24H18N4O6) and 4j (C25H20N4O7) feature triazine cores with phenoxy/methoxyphenoxy substituents. These exhibit higher melting points (4i: 217.5–220°C; 4j: 180–182°C), suggesting that bulkier substituents (e.g., methoxyphenoxy in 4j) reduce crystallinity compared to smaller groups .
  • 5-CA-2-HM-MCBX (): Contains hydroxymethyl and methylamino groups, enhancing hydrophilicity. The dimethylcarbamoyl group in the target compound may improve metabolic stability due to reduced hydroxyl reactivity .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Key Features
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid C11H14N2O5 3-(dimethylcarbamoyl methoxy), 4-amino Not reported High steric bulk, potential for H-bonding
4-Amino-3-methoxybenzoic acid C8H9NO3 3-methoxy, 4-amino Not reported Simplified structure, lower molecular weight
4i () C24H18N4O6 Triazine core, phenoxy, formyl, methoxy 217.5–220 High crystallinity, aromatic substituents
5-CA-2-HM-MCBX () C18H17NO7 Hydroxymethyl, methylamino Not reported Enhanced hydrophilicity

Antinociceptive Activity

  • 4-Amino-3-(palmitoylamino)benzoic acid (Compound 3, ): A structural analog with a palmitoylamino group demonstrated weak antinociceptive activity in mice compared to N-(4-Methoxy-2-nitrophenyl)hexadecanamide (Compound 1). This suggests that bulky lipophilic groups (e.g., palmitoyl) may hinder receptor engagement, whereas carbamoyl groups (as in the target compound) could offer a balance of hydrophobicity and hydrogen-bonding capacity .

Toxicity Trends

  • Substituent Effects (): Ortho-hydroxyl groups on benzoic acids increase toxicity (e.g., 2,4,6-TH, EC50 = 10 mmol/L), while methoxy groups exert smaller effects. The dimethylcarbamoyl methoxy group in the target compound likely reduces toxicity compared to hydroxylated analogs but may introduce unique metabolic byproducts .
Table 2: Toxicity and Bioactivity
Compound Name Substituent Type Toxicity (EC50) Bioactivity Notes
This compound Dimethylcarbamoyl methoxy Not tested Hypothesized lower toxicity than hydroxyl analogs
2,4,6-Trihydroxybenzoic acid () Ortho-hydroxyl 10 mmol/L Highest toxicity among tested compounds
4-Amino-3-methoxybenzoic acid Methoxy Not tested Likely low toxicity (methoxy trend)

Biological Activity

4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid, also known as a derivative of aminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with an amino group at the para position and a dimethylcarbamoyl group attached via a methoxy linkage. This unique structure allows for various interactions with biological targets, enhancing its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives of aminobenzoic acid exhibit notable antimicrobial properties. For instance, modifications of this compound have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15.62 µM against MRSA .

CompoundMIC (µM)Target Organism
PABA15.62Staphylococcus aureus
PABA Derivative≥62.5Mycobacterium tuberculosis
PABA Derivative≥7.81Broad-spectrum fungi

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis. It was found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers . This suggests its potential as a therapeutic agent in managing inflammatory diseases.

3. Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines such as HepG2 (liver cancer) and A2058 (melanoma). The compound showed IC50 values indicating significant cytotoxicity, which could be attributed to its ability to interfere with cellular pathways involved in proliferation and survival .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit dihydropteroate synthase, disrupting folate biosynthesis in bacteria, which is crucial for their growth and survival.
  • Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through caspase activation pathways or by modulating the proteasome activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of aminobenzoic acid against resistant bacterial strains, confirming that structural modifications significantly enhanced their antimicrobial efficacy.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups .

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